Nd-Trityl-L-glutamine
Description
Nd-Trityl-L-glutamine (CAS 102747-84-2), also known as Nδ-Trityl-L-glutamine, is a chemically modified derivative of the amino acid L-glutamine. The compound features a triphenylmethyl (trityl) group attached to the δ-amine of the glutamine backbone . This modification enhances the molecule's lipophilicity and stability, making it particularly useful in peptide synthesis as a protective group for the amine functionality during solid-phase peptide synthesis (SPPS) . The trityl group prevents undesired side reactions and allows selective deprotection under mild acidic conditions, preserving the integrity of other functional groups . Its molecular formula is C₂₄H₂₄N₂O₃, with a molecular weight of 388.5 g/mol and a purity typically ≥98% .
Properties
IUPAC Name |
(2S)-2-azaniumyl-5-oxo-5-(tritylamino)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFJPJZPDCOJH-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102747-84-2 | |
| Record name | N-(Triphenylmethyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102747-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Stepwise Synthesis
The foundational method for synthesizing Nδ-trityl-L-glutamine involves sequential protection, transesterification, and ammonolysis steps, as detailed in US2883399A .
N-Tritylation of Dibenzyl L-Glutamate
Dibenzyl L-glutamate undergoes N-tritylation by reacting with triphenylmethyl chloride (trityl chloride) in chloroform at 0°C in the presence of triethylamine. This step selectively protects the δ-amine group of glutamine, yielding N-trityl dibenzyl L-glutamate with minimal racemization:
Key Conditions :
-
Solvent: Chloroform
-
Temperature: 0°C → room temperature (gradual warming)
-
Catalyst: Triethylamine (neutralizes HCl byproduct)
Methanolysis and Transesterification
The N-trityl dibenzyl L-glutamate is subjected to methanolysis using sodium methoxide in methanol under reflux. This step cleaves the α-benzyl ester while preserving the γ-methyl ester:
Yield : ~95% (byproduct: benzyl alcohol, removed via distillation).
Hydrogenation and Ammonolysis
Hydrogenation of γ-methyl N-trityl L-glutamate in cyclohexane with a palladium/charcoal catalyst removes the γ-methyl ester, forming N-trityl L-glutamic acid . Subsequent ammonolysis in methanolic ammonia at -10°C converts the acid to the amide:
Reaction Time : 40–45 hours at room temperature.
Yield : 92% (crude), 75% after recrystallization.
Detritylation and Isolation
Heating N-trityl L-glutamine with 50% aqueous acetic acid liberates L-glutamine and recovers triphenylcarbinol:
Isolation : Triphenylcarbinol precipitates upon cooling, enabling filtration. L-Glutamine is purified via alcohol-water recrystallization.
Polycondensation of Urethane Derivatives
N-Carbamoylation with Diphenyl Carbonate
An alternative route, reported in RSC Advances (2014) , employs diphenyl carbonate (DPC) to synthesize N-phenoxycarbonyl-protected intermediates.
Synthesis of Nδ-Trityl-L-Glutamine Urethane Derivative
Nδ-Trityl-L-glutamine is treated with tetrabutylammonium hydroxide to form a quaternary ammonium salt, which reacts with DPC to yield N-(phenoxycarbonyl)-Nδ-trityl-L-glutamine :
Conditions :
Polycondensation and Molecular Weight Control
Heating the urethane derivative in DMAc with n-butylamine initiates polycondensation, producing poly(N-trityl-L-glutamine) with narrow polydispersity (PDI = 1.12–1.16):
Key Parameters :
-
Feed ratio (monomer:amine) = 5:1 to 50:1
-
Higher ratios (>20:1) induce precipitation but increase molecular weight.
Comparative Analysis of Methods
Yield and Purity
Scalability and Industrial Relevance
-
Trityl Chloride Method : Preferred for large-scale Salk vaccine production due to high-yield detritylation (>90% triphenylcarbinol recovery).
-
Urethane Method : Suitable for controlled polymer synthesis (e.g., drug delivery systems) with tunable molecular weights.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: Nd-Trityl-L-glutamine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl alcohol.
Reduction: The compound can be reduced to remove the trityl group, regenerating the free amino group of glutamine.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Trityl alcohol and oxidized derivatives of glutamine.
Reduction: Free L-glutamine.
Substitution: Various substituted derivatives of L-glutamine.
Scientific Research Applications
Nd-Trityl-L-glutamine has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function, as well as in the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of Nd-Trityl-L-glutamine involves its ability to protect the amino group of glutamine, thereby preventing unwanted side reactions during chemical synthesis. The trityl group can be selectively removed under mild conditions, allowing for the controlled release of the free amino group. This property makes it a valuable tool in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to Nd-Trityl-L-glutamine, with key differences in protective groups, solubility, and applications:
Fmoc-L-Glutamine-(Trityl) (CAS 132327-80-1)
- Structure : Combines a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and a trityl group at the δ-amine.
- Molecular Weight : 610.71 g/mol .
- Applications : Used in SPPS for orthogonal protection strategies. The Fmoc group is base-labile, while the trityl group is acid-labile, enabling sequential deprotection .
- Solubility : Higher lipophilicity compared to this compound due to the Fmoc group, but retains solubility in organic solvents like DMF .
Phenylacetylglutamine (CAS 28047-15-6)
- Structure : Features an N-phenylacetyl group attached to the α-amine of glutamine.
- Molecular Weight : ~265.3 g/mol (calculated from C₁₃H₁₆N₂O₃).
- Applications : Studied in metabolic research due to its role as a uremic toxin in chronic kidney disease . Unlike this compound, it lacks synthetic utility but is relevant in clinical biomarker studies .
L-Glutamine (CAS 56-85-9)
- Structure: The parent amino acid without protective groups.
- Molecular Weight : 146.14 g/mol .
- Applications : Widely used in cell culture media, dietary supplements, and critical care nutrition. Unlike this compound, it is highly water-soluble and metabolically active in cellular processes .
N-L-γ-Glutamyl-L-Leucine (CAS 2566-39-4)
- Structure : A dipeptide of glutamine and leucine linked via a γ-glutamyl bond.
- Molecular Weight : 260.29 g/mol .
- Applications : Used in studies of peptide transport and enzymatic hydrolysis. Its γ-linkage contrasts with the α-amine modifications in this compound, affecting bioavailability and enzymatic recognition .
L-Glutamine, N,N'-di(trifluoroacetyl)-, trimethylsilyl ester (CAS N/A)
- Structure : Contains trifluoroacetyl and trimethylsilyl groups, rendering it volatile.
- Molecular Weight : 410.34 g/mol .
- Applications: Utilized in gas chromatography (GC) for amino acid analysis due to its derivatization-enhanced volatility .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Primary Applications |
|---|---|---|---|---|---|
| This compound | 102747-84-2 | 388.5 | Trityl (δ-amine) | Organic solvents | Peptide synthesis |
| Fmoc-L-Glutamine-(Trityl) | 132327-80-1 | 610.71 | Fmoc (α-amine), Trityl (δ-amine) | DMF, DCM | Orthogonal SPPS |
| Phenylacetylglutamine | 28047-15-6 | ~265.3 | Phenylacetyl (α-amine) | Aqueous buffers | Metabolic research |
| L-Glutamine | 56-85-9 | 146.14 | None | Water | Nutrition, cell culture |
| N-L-γ-Glutamyl-L-Leucine | 2566-39-4 | 260.29 | γ-glutamyl bond | Water/organic mixes | Peptide transport studies |
Table 2: Research Findings and Stability
Critical Analysis of Contrasting Evidence
- Solubility Discrepancies : While this compound is lipid-soluble due to the trityl group , L-glutamine is highly water-soluble . This reflects their divergent applications (synthesis vs. metabolic roles).
- Protective Group Strategies : highlights Fmoc/Trityl orthogonality, whereas emphasizes trityl’s standalone utility, indicating context-dependent choices in synthetic routes.
Q & A
Q. What analytical methods are recommended to assess the purity and stability of Nd-Trityl-L-glutamine in synthetic preparations?
this compound purity can be determined using HPLC with UV detection (λ = 210–220 nm) for quantification, as validated for similar trityl-protected glutamine derivatives . Stability studies should include mass spectrometry (MS) to detect degradation products (e.g., de-tritylation) and thin-layer chromatography (TLC) to monitor reaction progress. For hygroscopic samples, Karl Fischer titration is recommended to quantify water content (<1.0%, as per specifications for related compounds) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use NMR spectroscopy (¹H and ¹³C) to verify the trityl group (δ 7.2–7.4 ppm for aromatic protons) and glutamine backbone (δ 1.5–2.5 ppm for side-chain methylene groups). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (e.g., C₃₉H₃₄N₂O₅, M = 610.71 g/mol for Fmoc-L-Gln(Trt)-OH analogs) .
Q. What are the recommended storage conditions to preserve this compound stability?
Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Lyophilized samples should be protected from moisture using desiccants. Stability data for similar compounds indicate degradation rates increase above 4°C .
Advanced Research Questions
Q. How can experimental design address solubility challenges of this compound in aqueous buffers?
The trityl group confers hydrophobicity, necessitating organic solvents (e.g., DMF, DMSO) for initial dissolution. For biological assays, gradually introduce aqueous buffers (e.g., PBS) while monitoring precipitation via dynamic light scattering (DLS) . Alternatively, use cyclodextrin derivatives to enhance solubility in aqueous media .
Q. What strategies resolve contradictory bioactivity results in cell-based studies involving this compound?
Contradictions may arise from:
- Impurity interference : Validate compound purity with HPLC-MS to exclude byproducts (e.g., free L-glutamine or deprotected intermediates) .
- Metabolic instability : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track intracellular degradation .
- Cell-specific uptake : Compare results across multiple cell lines (e.g., cancer vs. primary cells) and measure intracellular glutamine levels via LC-MS .
Q. How to optimize synthetic yield of this compound while minimizing side reactions?
- Protection/deprotection : Use trityl chloride in anhydrous DCM with a tertiary amine (e.g., DIEA) to suppress racemization .
- Reaction monitoring : Employ real-time FTIR to track carbonyl group formation (1700–1750 cm⁻¹) and avoid over-acylation.
- Workup : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from trityl alcohol byproducts .
Q. How to interpret discrepancies in enzymatic assays involving this compound as a substrate?
Enzymes like L-glutaminase (EC 3.5.1.2) may exhibit reduced activity due to steric hindrance from the trityl group. Conduct kinetic assays (e.g., Michaelis-Menten plots) to compare and with unprotected L-glutamine. Use molecular docking simulations to assess steric clashes in the enzyme active site .
Q. What methodologies ensure reproducibility in stability studies under varying pH and temperature conditions?
- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via UPLC-QTOF-MS .
- pH profiling : Use buffered solutions (pH 2–9) to identify degradation hotspots. Acidic conditions typically hydrolyze the trityl group, while alkaline conditions may deamidate glutamine .
Data Interpretation and Validation
Q. How to validate the absence of toxic byproducts in this compound synthesis?
Perform in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) and compare results with pure L-glutamine controls. Quantify residual solvents (e.g., DMF) via GC-MS to ensure compliance with ICH guidelines (<880 ppm) .
Q. What statistical approaches are appropriate for analyzing dose-response data in preclinical studies?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Account for batch-to-batch variability with mixed-effects models and validate assumptions via residual plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
